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Compound of Interest
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Cat. No.: B15578298 Get Quote

Disclaimer: This guide compares the in vivo efficacy of prominent SHP2 inhibitors based on

available preclinical data. The originally requested inhibitor, "Shp2-IN-13," could not be

specifically identified in the published literature. Therefore, this document focuses on three

well-characterized, clinically relevant allosteric SHP2 inhibitors: TNO155, RMC-4630, and

SHP099.

This guide is intended for researchers, scientists, and drug development professionals

interested in the preclinical antitumor activity of SHP2 inhibitors.

Introduction to SHP2 Inhibition in Oncology
Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the

PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell

growth and survival signaling pathways.[1] It is a key mediator downstream of multiple receptor

tyrosine kinases (RTKs), and upon activation, it positively regulates the RAS-mitogen-activated

protein kinase (MAPK) signaling cascade.[1] Activating mutations in SHP2 are associated with

developmental disorders like Noonan syndrome and various cancers, including leukemia and

solid tumors.[1] Consequently, SHP2 has emerged as a compelling therapeutic target in

oncology.[2]

Allosteric inhibitors that lock SHP2 in an auto-inhibited conformation have shown promise in

preclinical and clinical settings.[1][2] These inhibitors, including TNO155, RMC-4630, and

SHP099, have demonstrated the ability to suppress RAS-ERK signaling and inhibit the
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proliferation of cancer cells driven by RTKs.[1] This guide provides a comparative overview of

their in vivo efficacy as monotherapies and in combination with other targeted agents.

The SHP2 Signaling Pathway
SHP2 is a crucial node in the signal transduction from RTKs to the RAS-MAPK pathway. Upon

growth factor binding, RTKs become phosphorylated, creating docking sites for adaptor

proteins like Grb2-associated binder 1 (GAB1). SHP2 is then recruited to these phosphorylated

sites, where it becomes activated. Activated SHP2 dephosphorylates regulatory molecules,

ultimately leading to the activation of RAS and the downstream ERK signaling cascade, which

promotes cell proliferation and survival.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://oak.novartis.com/30234/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Receptor Tyrosine
Kinase (RTK) GAB1 SHP2

GRB2/SOS

Activates

RAS

RAF

MEK

ERK

Cell Proliferation
& Survival

Promotes

Growth Factor

Click to download full resolution via product page

Caption: Simplified SHP2 Signaling Pathway.

In Vivo Efficacy Comparison of SHP2 Inhibitors
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The following tables summarize the in vivo antitumor activity of TNO155, RMC-4630, and

SHP099 in various preclinical cancer models.

TNO155 In Vivo Efficacy
Cancer Model

Dosing
Regimen (Oral)

Observed
Efficacy

Combination
Agent

Citation

ALK-mutant

Neuroblastoma

Xenograft (Kelly)

20 mg/kg, twice

daily

Delayed tumor

growth and

prolonged

survival

Lorlatinib (5

mg/kg, twice

daily)

[3]

KRAS G12C

Lung Cancer

(NCI-H2122) &

Colorectal

Cancer

(LIM2099)

Not specified

Enhanced

efficacy of KRAS

G12C inhibitor

Cpd 12a (KRAS

G12C inhibitor)
[4]

EGFR-mutant

NSCLC

(HCC827)

Not specified
Combination

benefit observed

Nazartinib

(EGFR inhibitor)
[5]

BRAF V600E

Colorectal

Cancer

Not specified

Synergized with

BRAF and MEK

inhibitors

BRAF and MEK

inhibitors
[5]

RMC-4630 In Vivo Efficacy
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Cancer Model
Dosing
Regimen (Oral)

Observed
Efficacy

Combination
Agent

Citation

Pancreatic

Cancer

Xenograft

(AsPC-1, KRAS

G12D)

Not specified

Delayed tumor

growth,

synergistic

effects

Nab-paclitaxel +

Gemcitabine
[6]

KRAS-mutant

NSCLC (Phase 1

Trial)

Not specified

Disease control

rate of 58% in

KRAS-mutant

NSCLC

Monotherapy

KRAS G12C

NSCLC (Phase 1

Trial)

Not specified

Disease control

rate of 75% in

KRAS G12C

NSCLC

Monotherapy

KRAS p.G12C-

Mutated NSCLC
Not specified

Preliminary

positive results

from combination

Sotorasib (KRAS

G12C inhibitor)
[7]

SHP099 In Vivo Efficacy
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Cancer Model
Dosing
Regimen (Oral)

Observed
Efficacy

Combination
Agent

Citation

Esophageal

Cancer

Xenograft

(KYSE-520)

100 mg/kg, daily
Significant tumor

growth inhibition
Monotherapy [8]

KRAS G12C

Pancreatic

Cancer

(MIAPaCa-2)

Not specified
Tumor growth

inhibition
Monotherapy [8]

Colon Cancer

Syngeneic Model

(MC-38)

Not specified

Significantly

smaller tumors

compared to

monotherapy

Anti-PD-1

antibody
[9]

KRAS G12C

Lung and

Pancreatic

Cancer

75 mg/kg, daily

Synergistic

inhibition of

tumor growth

ARS-1620

(KRAS G12C

inhibitor)

[10]

Melanoma

Syngeneic Model

(B16F10)

100 mg/kg, daily
Reduced tumor

growth
Monotherapy [11]

Experimental Protocols
Representative In Vivo Xenograft Study Protocol
This protocol is a generalized representation based on methodologies described in the cited

literature for evaluating SHP2 inhibitor efficacy in vivo.[3][6][8][12]

Animal Model:

Female immunodeficient mice (e.g., NOD/SCID or nude mice), typically 4-6 weeks old, are

used for xenograft studies. For syngeneic models, immunocompetent mice (e.g.,
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C57BL/6) are utilized.[6] Animals are housed in a pathogen-free environment with

controlled light-dark cycles and access to food and water ad libitum.

Tumor Cell Implantation:

Human cancer cells (e.g., 5 x 10^6 cells) are suspended in a solution of media and

Matrigel and subcutaneously injected into the flank of the mice.[13]

Tumor growth is monitored regularly using calipers.

Drug Formulation and Administration:

SHP2 inhibitors are typically formulated for oral gavage. A common vehicle suspension

consists of 0.5% methylcellulose and 0.5% Tween 80 in sterile water.[3][10]

The drug is administered at a predetermined dose and schedule (e.g., daily or twice daily).

Treatment Schedule and Efficacy Assessment:

Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into

treatment and control groups.

Treatment is administered for a specified duration (e.g., 21 days).

Tumor volume is measured 2-3 times per week using the formula: (Length x Width²)/2.

Animal body weight is monitored as an indicator of toxicity.

Endpoint Analysis:

At the end of the study, tumors are excised, weighed, and processed for further analysis.

Pharmacodynamic assessments, such as Western blotting for p-ERK levels in tumor

lysates, are performed to confirm target engagement.[6]
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Caption: A typical workflow for an in vivo xenograft study.
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Comparative Analysis
The preclinical in vivo data reveal that TNO155, RMC-4630, and SHP099 all exhibit antitumor

activity across a range of cancer models.

Monotherapy vs. Combination: While all three inhibitors show some level of single-agent

activity, particularly in RTK-driven or certain KRAS-mutant tumors, their efficacy is

significantly enhanced when used in combination with other targeted therapies.[6][9][14] For

instance, combining a SHP2 inhibitor with a KRAS G12C inhibitor, an ALK inhibitor, or an

immune checkpoint inhibitor has demonstrated synergistic effects in preclinical models.[7][9]

[14] This suggests that a key therapeutic strategy for SHP2 inhibitors will likely involve

combination regimens to overcome adaptive resistance mechanisms.

Model-Specific Efficacy: The effectiveness of SHP2 inhibitors can be context-dependent.

SHP099, for example, showed efficacy in various xenograft models, including those for

esophageal and pancreatic cancer.[8] TNO155 has been shown to be effective in

neuroblastoma models, particularly in combination with ALK inhibitors.[3] RMC-4630 has

shown promising disease control rates in clinical trials for KRAS-mutant non-small cell lung

cancer.

Mechanism of Action: The in vivo efficacy of these allosteric inhibitors is attributed to their

ability to suppress the RAS-MAPK pathway.[1] Additionally, studies with SHP099 suggest

that SHP2 inhibition can also modulate the tumor microenvironment, enhancing anti-tumor

immunity, which contributes to its overall efficacy, especially when combined with

immunotherapy.[9]

Conclusion
The allosteric SHP2 inhibitors TNO155, RMC-4630, and SHP099 have demonstrated

significant in vivo antitumor efficacy in a variety of preclinical cancer models. While they

possess activity as monotherapies in specific contexts, their true potential appears to be in

combination with other targeted agents, where they can overcome or delay the onset of drug

resistance. The data presented in this guide underscore the therapeutic promise of SHP2

inhibition as a cornerstone of combination strategies for treating a wide range of cancers driven

by aberrant RTK and RAS signaling. Further clinical investigation is ongoing to translate these

preclinical findings into effective treatments for patients.[5][15]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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